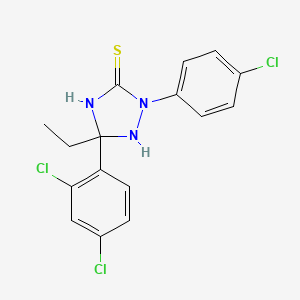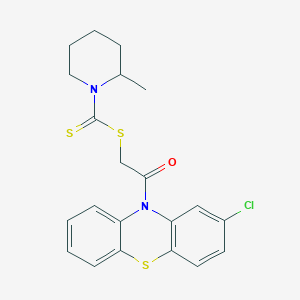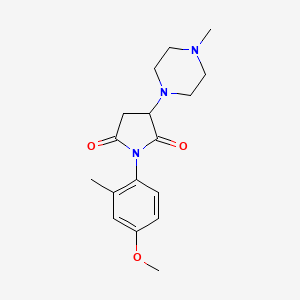![molecular formula C22H30N4O2 B4047571 3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B4047571.png)
3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone
Descripción general
Descripción
3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone is a useful research compound. Its molecular formula is C22H30N4O2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.23687621 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Vasodilatory Properties
Research on di- and triaminopyrimidine 3-oxides, compounds structurally related to piperazinone derivatives, has demonstrated their potential as vasodilators, indicating a direct action in promoting blood vessel dilation (J. Mccall et al., 1983).
Anti-inflammatory Activity
Derivatives of piperidine-2,4,6-trione, which share a piperidine motif common to the query compound, have shown anti-inflammatory activity in pharmacological evaluations. The introduction of specific substituents like N-cyclohexylcarboxamide has been noted to enhance this activity, highlighting the importance of chemical modification for biological effects (B. Błaszczyk, J. Gieldanowski, 1976).
Synthesis and Biological Activities of Heterocyclic Systems
Compounds synthesized from citrazinic acid, including pyridines, pyrimidinones, and oxazinones, have been explored for their anti-inflammatory properties. These studies demonstrate the broad potential of heterocyclic systems in medicinal chemistry, which may relate to the research interests in compounds like 3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone (A. Amr, N. M. Sabry, Mohamed M. Abdulla, 2007).
Antimicrobial and Antitumor Activities
The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings has shown promising antimicrobial activities. These findings suggest the value of exploring diverse heterocyclic compounds for potential applications in combating microbial infections (Aisha Hossan et al., 2012). Additionally, bis-indole derivatives with heterocyclic linkers, such as pyridine or piperazine, have demonstrated significant antitumor activity, underscoring the therapeutic potential of structurally complex molecules in oncology (A. Andreani et al., 2008).
Propiedades
IUPAC Name |
3-[2-[2,2-bis(prop-2-enyl)pyrrolidin-1-yl]-2-oxoethyl]-4-(pyridin-3-ylmethyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-3-8-22(9-4-2)10-6-13-26(22)20(27)15-19-21(28)24-12-14-25(19)17-18-7-5-11-23-16-18/h3-5,7,11,16,19H,1-2,6,8-10,12-15,17H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEZCIXVGIZQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN1C(=O)CC2C(=O)NCCN2CC3=CN=CC=C3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate](/img/structure/B4047492.png)
![(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-N-(2-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B4047496.png)

![N,N-DIMETHYL-4-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE](/img/structure/B4047514.png)
![N-(2,6-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4047520.png)

![3-methyl-N-[(4-methylphenyl)(phenyl)methyl]-2-phenylbutanamide](/img/structure/B4047527.png)
![ETHYL 6-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-5-OXO-3-THIOMORPHOLINECARBOXYLATE](/img/structure/B4047530.png)
![3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B4047532.png)

![2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B4047546.png)
![(3,4-Dichlorophenyl)(4-{4-nitro-3-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B4047560.png)
![2-(2,2-dimethoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4047561.png)

